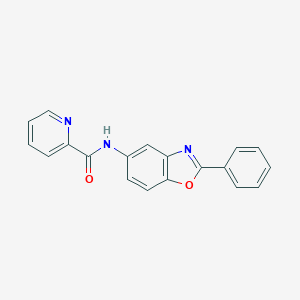
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine, also known as CTTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine involves its binding to the dopamine D2 receptor, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity in the brain. 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has also been shown to have an inhibitory effect on the reuptake of dopamine, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to have anxiolytic and antidepressant effects. 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been shown to have a low toxicity profile and is generally well-tolerated in animal studies.
実験室実験の利点と制限
One of the major advantages of using 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine is its relatively low selectivity for the dopamine D2 receptor, which may lead to off-target effects.
将来の方向性
There are several future directions for research on 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine. One area of research is the development of more selective ligands for the dopamine D2 receptor, which may lead to the development of more effective drugs for the treatment of neuropsychiatric disorders. Another area of research is the investigation of the role of 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine in other physiological processes, such as pain perception and addiction. Finally, the development of more efficient synthesis methods for 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine may facilitate its use in large-scale drug discovery efforts.
Conclusion:
In conclusion, 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine is a promising compound that has been widely studied for its potential applications in scientific research. Its high affinity for the dopamine D2 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery.
合成法
The synthesis of 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine involves the reaction of cycloheptanone with 2-thienylhydrazine to form 1-cycloheptyl-2-thienylhydrazine. This intermediate compound is then reacted with phosgene to form the corresponding isocyanate, which is further reacted with piperazine to yield 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine. The overall synthesis process is shown below:
科学的研究の応用
1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a ligand for various receptors in the central nervous system. 1-Cycloheptyl-4-(2-thienylcarbonyl)piperazine has been shown to have high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. This makes it a potential candidate for the development of drugs for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
特性
分子式 |
C16H24N2OS |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
(4-cycloheptylpiperazin-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H24N2OS/c19-16(15-8-5-13-20-15)18-11-9-17(10-12-18)14-6-3-1-2-4-7-14/h5,8,13-14H,1-4,6-7,9-12H2 |
InChIキー |
POGGZSGIQQXWHK-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CS3 |
正規SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)
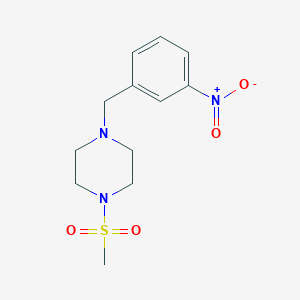
![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)
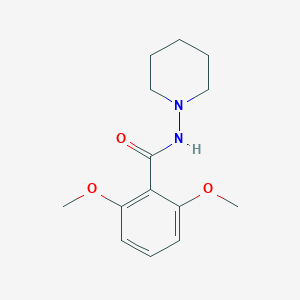
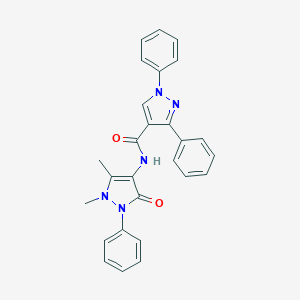

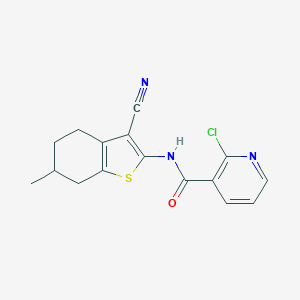


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
